10-(4-bromobenzenesulfonyl)-N-(3,4-dimethylphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine
Description
10-(4-bromobenzenesulfonyl)-N-(3,4-dimethylphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine core, which is known for its biological activity and potential therapeutic applications.
Properties
IUPAC Name |
10-(4-bromophenyl)sulfonyl-N-(3,4-dimethylphenyl)-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16BrN5O2S2/c1-12-3-6-15(11-13(12)2)23-19-18-17(9-10-30-18)27-20(24-19)21(25-26-27)31(28,29)16-7-4-14(22)5-8-16/h3-11H,1-2H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCWZERHEECVMKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC3=C(N=NN3C4=C2SC=C4)S(=O)(=O)C5=CC=C(C=C5)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16BrN5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(4-bromobenzenesulfonyl)-N-(3,4-dimethylphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine typically involves multi-step organic reactions. The process begins with the preparation of the thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine core, followed by the introduction of the 4-bromophenylsulfonyl and 3,4-dimethylphenyl groups. Common reagents used in these reactions include bromine, sulfonyl chlorides, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
10-(4-bromobenzenesulfonyl)-N-(3,4-dimethylphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert sulfonyl groups to thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) for azide substitution.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols.
Substitution: Formation of azides or other substituted derivatives.
Scientific Research Applications
10-(4-bromobenzenesulfonyl)-N-(3,4-dimethylphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 10-(4-bromobenzenesulfonyl)-N-(3,4-dimethylphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-((4-chlorophenyl)sulfonyl)-N-(3,4-dimethylphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine
- 3-((4-fluorophenyl)sulfonyl)-N-(3,4-dimethylphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine
Uniqueness
The uniqueness of 10-(4-bromobenzenesulfonyl)-N-(3,4-dimethylphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the bromine atom, in particular, can enhance its potential as a bioactive compound and provide opportunities for further functionalization through substitution reactions.
Biological Activity
10-(4-bromobenzenesulfonyl)-N-(3,4-dimethylphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine is a complex organic compound with a unique multi-cyclic structure and various functional groups. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
Chemical Structure and Properties
The compound features a bromobenzenesulfonyl moiety which is known to enhance its reactivity and biological interactions. Its intricate thia-tetraazatricyclo structure contributes to its stability and versatility in various applications.
| Property | Value |
|---|---|
| Molecular Formula | C20H24BrN6O2S |
| Molecular Weight | 486.41 g/mol |
| CAS Number | Not available |
| Structural Features | Multi-cyclic with sulfonyl group |
Biological Activity
Preliminary studies suggest that compounds with similar structures exhibit significant biological activities:
- Antimicrobial Activity : Compounds with bromobenzenesulfonyl groups have shown promising antimicrobial properties against various bacterial strains. The sulfonyl group enhances binding affinity to bacterial enzymes.
- Anticancer Activity : Research indicates that similar compounds can inhibit cancer cell proliferation by interfering with cellular signaling pathways. The unique structural features may facilitate interactions with proteins involved in tumor growth.
-
Mechanism of Action : The mechanism of action for this compound is hypothesized to involve:
- Inhibition of enzyme activity through competitive binding.
- Disruption of cellular processes leading to apoptosis in cancer cells.
Case Studies
Several studies have investigated related compounds:
- Study on Sulfonamide Derivatives : A study demonstrated that sulfonamide derivatives exhibit significant cytotoxicity against breast cancer cell lines (MCF-7). The presence of a bromine atom was found to enhance the cytotoxic effects significantly .
- Research on Tetraazatricyclo Compounds : Another study indicated that tetraazatricyclo compounds possess antimicrobial properties against Gram-positive bacteria due to their ability to disrupt bacterial cell walls .
Future Research Directions
Further research is essential to fully understand the biological activity of this compound:
- Binding Studies : Detailed studies on binding interactions with specific enzymes or receptors could elucidate the mechanism of action.
- In Vivo Studies : Conducting in vivo studies will be crucial for assessing the therapeutic potential and safety profile of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
